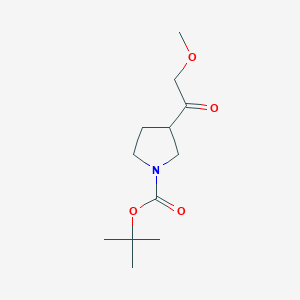
Ureidoglycolic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ureidoglycolic acid is a compound with the chemical formula C3H6N2O4. It is a derivative of glycolic acid, where one of the hydrogen atoms is replaced by a carbamoyl group. This compound is known for its role as a metabolite in various organisms, including bacteria like Escherichia coli and fungi like Saccharomyces cerevisiae .
准备方法
Synthetic Routes and Reaction Conditions: Ureidoglycolic acid can be synthesized through the reaction of glycolic acid with urea under controlled conditions. The reaction typically involves heating glycolic acid and urea in the presence of a catalyst to facilitate the formation of the ureido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is usually carried out in a batch or continuous flow reactor, depending on the scale of production.
化学反应分析
Types of Reactions: Ureidoglycolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxoacids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The ureido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoacids, while reduction can produce amines or alcohols.
科学研究应用
Ureidoglycolic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: As a metabolite, it plays a role in various metabolic pathways in microorganisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.
Industry: It is used in the production of certain polymers and as an intermediate in chemical synthesis.
作用机制
The mechanism of action of ureidoglycolic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, facilitating various biochemical reactions. The molecular targets and pathways involved include those related to amino acid metabolism and nitrogen assimilation.
相似化合物的比较
Glycolic Acid: The parent compound of ureidoglycolic acid, differing by the presence of a hydroxyl group instead of a ureido group.
Ureidocarboxylic Acids: A class of compounds similar to this compound, where the ureido group is attached to different carboxylic acids.
Uniqueness: this compound is unique due to its specific structure and the presence of both ureido and hydroxyl groups. This dual functionality allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in research and industrial applications .
属性
CAS 编号 |
10346-27-7 |
|---|---|
分子式 |
C3H6N2O4 |
分子量 |
134.09 g/mol |
IUPAC 名称 |
2-(carbamoylamino)-2-hydroxyacetic acid |
InChI |
InChI=1S/C3H6N2O4/c4-3(9)5-1(6)2(7)8/h1,6H,(H,7,8)(H3,4,5,9) |
InChI 键 |
NWZYYCVIOKVTII-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)(NC(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)




![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)

![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)


![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)

